Cas no 1179969-67-5 (1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine)

1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine is a heterocyclic compound featuring both pyridine and pyrazole moieties, which impart unique reactivity and coordination properties. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing ligands in metal-catalyzed reactions or as a building block for bioactive molecules. The pyridyl and amino groups enhance its binding affinity to biological targets, while the pyrazole ring contributes to stability and versatility in derivatization. Its well-defined molecular architecture allows for precise modifications, enabling applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine structure
1179969-67-5 structure
Product name:1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine
CAS No:1179969-67-5
MF:C10H12N4
MW:188.22908115387
CID:4575547

1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(Pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
    • 1H-Pyrazol-3-amine, 1-[2-(2-pyridinyl)ethyl]-
    • 1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine
    • Inchi: 1S/C10H12N4/c11-10-5-8-14(13-10)7-4-9-3-1-2-6-12-9/h1-3,5-6,8H,4,7H2,(H2,11,13)
    • InChI Key: FIHPZMCVXQPBTG-UHFFFAOYSA-N
    • SMILES: N1(CCC2=NC=CC=C2)C=CC(N)=N1

Computed Properties

  • Exact Mass: 188.106
  • Monoisotopic Mass: 188.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7A^2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 69-71 °C
  • Boiling Point: 387.6±27.0 °C at 760 mmHg
  • Flash Point: 188.2±23.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine Security Information

1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-60553-0.25g
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
1179969-67-5 95.0%
0.25g
$289.0 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01086519-1g
1-[2-(Pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
1179969-67-5 95%
1g
¥3031.0 2024-04-18
Enamine
EN300-60553-0.05g
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
1179969-67-5 95.0%
0.05g
$135.0 2025-02-20
Aaron
AR01A8RH-250mg
1-[2-(Pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
1179969-67-5 95%
250mg
$423.00 2025-02-09
Aaron
AR01A8RH-500mg
1-[2-(Pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
1179969-67-5 95%
500mg
$685.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1323165-50mg
1-[2-(pyridin-2-yl)ethyl]-1h-pyrazol-3-amine
1179969-67-5 95%
50mg
¥3396.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1323165-2.5g
1-[2-(pyridin-2-yl)ethyl]-1h-pyrazol-3-amine
1179969-67-5 95%
2.5g
¥30290.00 2024-08-09
A2B Chem LLC
AV56433-1g
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
1179969-67-5 95%
1g
$682.00 2024-04-20
A2B Chem LLC
AV56433-2.5g
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
1179969-67-5 95%
2.5g
$1301.00 2024-04-20
A2B Chem LLC
AV56433-50mg
1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
1179969-67-5 95%
50mg
$178.00 2024-04-20

Additional information on 1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine

1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine: A Comprehensive Overview

The compound with CAS No. 1179969-67-5, commonly referred to as 1-2-(Pyridin-2-yl)ethyl-1H-pyrazol-3-amine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, which is widely recognized for its versatility in chemical synthesis and biological activity. The integration of a pyridine ring into its structure further enhances its chemical reactivity and functional diversity, making it a valuable molecule for both academic research and industrial applications.

Recent studies have highlighted the antimicrobial properties of 1H-pyrazol derivatives, particularly in the context of combating drug-resistant bacterial strains. Researchers have demonstrated that the presence of the pyridine moiety in 1-2-(Pyridin-2-yl)ethyl significantly improves the molecule's ability to inhibit bacterial growth. This finding has opened new avenues for the development of novel antibiotics, addressing the pressing need for effective treatments against antibiotic-resistant infections.

In addition to its antimicrobial activity, 1H-pyrazol derivatives have also been explored for their potential in cancer therapy. A study published in 2023 revealed that 1H-pyrazol compounds exhibit selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy drugs. The integration of the pyridine ring in 1H-pyrazol derivatives enhances their ability to target specific oncogenic pathways, making them promising candidates for the development of targeted cancer therapies.

The synthesis of 1H-pyrazol derivatives has also been a focal point of recent research efforts. Traditional methods often involve multi-step reactions with low yields, limiting their scalability for industrial production. However, advancements in catalytic chemistry have enabled the development of more efficient synthesis routes. For instance, the use of transition metal catalysts has significantly improved the yield and purity of 1H-pyrazol derivatives, including 1H-pyrazol with a pyridine substituent.

Furthermore, the electronic properties of pyridine rings have been leveraged to enhance the photovoltaic performance of materials derived from pyrazole derivatives. A 2023 study demonstrated that incorporating a pyridine moiety into pyrazole-based polymers significantly improves their charge transport properties, making them suitable for use in organic solar cells. This discovery has implications for the development of more efficient and cost-effective renewable energy technologies.

The structural versatility of pyrazole derivatives also makes them valuable tools in drug delivery systems. Researchers have explored the use of pyrazole-based polymers as carriers for targeted drug delivery, exploiting their biocompatibility and controlled release properties. The integration of a pyridine ring further enhances these properties, enabling more precise control over drug release kinetics and improving therapeutic outcomes.

In conclusion, 1H-pyrazol derivatives, particularly those with a pyridine substituent such as CAS No. 1179969-67-5 (1H-pyrazol, pyridine derivative, etc.), represent a promising class of compounds with diverse applications across multiple disciplines. From antimicrobial agents to cancer therapies and advanced materials, ongoing research continues to uncover new potential uses for these molecules. As our understanding of their chemical and biological properties deepens, so too does their potential to address some of the most pressing challenges in modern science.

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